molecular formula C8H8ClF3N2O2 B2877514 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride CAS No. 2174007-72-6

2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride

Cat. No.: B2877514
CAS No.: 2174007-72-6
M. Wt: 256.61
InChI Key: ZWJBNBFAGBAETH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C8H7F3N2O2·HCl It is known for its unique structural features, which include a trifluoroethyl group and a pyridinyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with pyridin-4-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2,2-trifluoroethanol+pyridin-4-yl isocyanate2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate\text{2,2,2-trifluoroethanol} + \text{pyridin-4-yl isocyanate} \rightarrow \text{2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate} 2,2,2-trifluoroethanol+pyridin-4-yl isocyanate→2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate

The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group and pyridinyl carbamate moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(pyridin-4-yl)methylcarbamate
  • 2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-pyridin-4-ylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2.ClH/c9-8(10,11)5-15-7(14)13-6-1-3-12-4-2-6;/h1-4H,5H2,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJBNBFAGBAETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)OCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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